![molecular formula C₇¹³CH₁₅NO₆ B1146163 N-乙酰-D-[1-13C]葡萄糖胺 CAS No. 253679-94-6](/img/structure/B1146163.png)

N-乙酰-D-[1-13C]葡萄糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

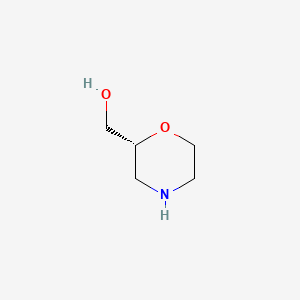

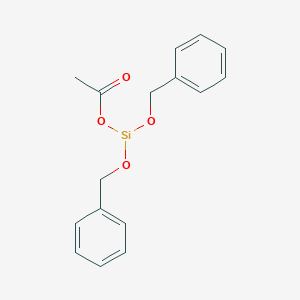

N-acetyl-D-[1-13C]glucosamine, also known as N-acetyl-D-[1-13C]glucosamine, is a useful research compound. Its molecular formula is C₇¹³CH₁₅NO₆ and its molecular weight is 222.2. The purity is usually 95%.

BenchChem offers high-quality N-acetyl-D-[1-13C]glucosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetyl-D-[1-13C]glucosamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术应用

N-乙酰-D-葡萄糖胺 (GlcNAc) 是一种重要的氨基单糖,在生物技术应用中具有巨大潜力 {svg_1}. 它传统上是通过几丁质的化学水解生产的,尽管存在一些工业和环境方面的缺陷,包括酸性废物、低产量和高成本 {svg_2}.

酶促生产

酶促生产 GlcNAc 作为一种有前途的环保替代化学工艺,已引起人们的关注 {svg_3}. 在一项研究中,使用含有内切几丁酶和外切几丁酶的酶混合物,从胶体 α-几丁质中证明了 GlcNAc 的生物生产 {svg_4}.

酵母中的代谢反应

GlcNAc 对某些酵母菌种的氨基酸、嘌呤和嘧啶代谢有广泛的影响 {svg_5}. 在 GlcNAc 同化过程中,多种含氮化合物的细胞内浓度增加 {svg_6}.

培养基成分

GlcNAc 用作培养伯氏疏螺旋体菌株的巴伯-斯托纳-凯利 (BSK) 培养基的成分 {svg_7}.

结合缓冲液的成分

它也用作结合缓冲液的成分,以悬浮肺炎链球菌菌株用于抑制试验,以检查 M-ficolin 结合肺炎链球菌菌株的特异性。 肺炎链球菌菌株 {svg_8}.

有机凝胶剂

作用机制

Target of Action

N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that plays a significant role in several biological systems . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The mode of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by environmental factors. For instance, in an antibiotic-tolerant population of E. coli, the uptake of GlcNAc triggers the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process, rendering the organism susceptible to β-lactam antibiotics . This suggests that the environment in which GlcNAc operates can significantly influence its action, efficacy, and stability.

安全和危害

未来方向

生化分析

Biochemical Properties

N-acetyl-D-[1-13C]glucosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as endochitinases and exochitinases, including chitobiosidases and N-acetyl-glucosaminidases . These interactions involve the decomposition of colloidal chitin to generate mainly N-acetyl chitobioase, which is successively converted to its monomer, N-acetyl-D-[1-13C]glucosamine .

Molecular Mechanism

At the molecular level, N-acetyl-D-[1-13C]glucosamine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme inhibition or activation, particularly in the case of chitinases .

Metabolic Pathways

N-acetyl-D-[1-13C]glucosamine is involved in several metabolic pathways. It interacts with enzymes or cofactors during the decomposition of colloidal chitin

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KWCCIMDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)